2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide

Catalog No.
S3308586
CAS No.
1024188-92-8
M.F
C16H12ClN3O3
M. Wt
329.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)py...

CAS Number

1024188-92-8

Product Name

2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide

IUPAC Name

2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74

InChI

InChI=1S/C16H12ClN3O3/c1-10-9-14(20-23-10)19-15(21)13-3-2-8-18-16(13)22-12-6-4-11(17)5-7-12/h2-9H,1H3,(H,19,20,21)

InChI Key

OLYABEZZRUARAD-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)Cl

Solubility

not available

2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a chemical compound characterized by its complex structure, which includes a pyridine ring, an oxazole moiety, and a chlorophenoxy group. Its molecular formula is C16H12ClN3O3C_{16}H_{12}ClN_{3}O_{3} with a molecular weight of approximately 329.75 g/mol . This compound is notable for its potential applications in medicinal chemistry and agricultural sciences due to its unique structural features.

There is no known mechanism of action for this specific compound. However, similar pyridine derivatives can have various mechanisms depending on their functional groups. They may interact with enzymes, receptors, or other biological molecules [].

  • Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to chlorine.
  • Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
  • Condensation Reactions: The carboxamide can participate in condensation reactions with alcohols or amines to form esters or secondary amides.

Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives show effectiveness against bacterial strains due to their ability to disrupt cellular processes.
  • Anticancer Activity: Certain studies suggest that similar compounds may inhibit tumor growth through various mechanisms, including apoptosis induction .
  • Anti-inflammatory Effects: Compounds containing oxazole rings have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide typically involves multi-step organic reactions:

  • Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or aldehydes.
  • Pyridine Ring Construction: The pyridine moiety can be synthesized via methods like cyclization of substituted anilines or through the use of pyridine derivatives.
  • Coupling Reaction: Finally, the chlorophenoxy group is introduced via coupling reactions with activated carboxylic acids or their derivatives.

These steps often require careful control of reaction conditions and purification processes to obtain the desired compound in high purity.

The applications of 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide span several fields:

  • Pharmaceutical Development: Due to its potential biological activities, this compound may serve as a lead structure in drug discovery programs targeting infections or cancer.
  • Agricultural Chemicals: Its herbicidal properties could be explored for use in crop protection products.
  • Research Reagents: This compound may also function as a reagent in biochemical assays or synthetic chemistry applications.

Interaction studies involving 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide focus on understanding how it interacts with biological targets:

  • Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its mechanism of action and potential side effects.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes can help determine its therapeutic potential and specificity.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells is crucial for assessing its bioavailability and efficacy.

Several compounds share structural characteristics with 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(4-chlorophenoxy)-N-(5-methylisoxazolyl)acetamideContains an isoxazole instead of an oxazoleDifferent heterocyclic structure may alter biological activity
N-(4-chloro-3-methylisoxazolyl)-pyridineSimilar pyridine backboneVariations in substituents can affect potency
6-[[(5-chloropyridinyl)-5-methylisoxazolyl]methoxy]pyridineIncorporates a methoxy groupPotentially different pharmacokinetics due to additional functional groups

These comparisons highlight how variations in substituents and ring structures can lead to significant differences in biological activity and applications, showcasing the uniqueness of 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide within this chemical class.

XLogP3

3.4

Dates

Last modified: 08-19-2023

Explore Compound Types